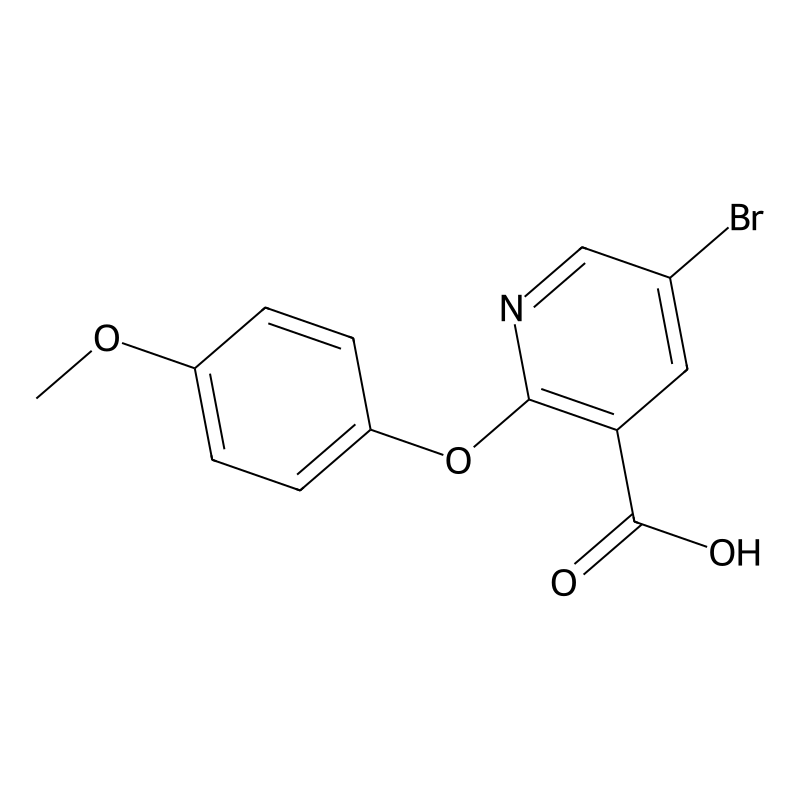

5-Bromo-2-(4-methoxyphenoxy)nicotinic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-(4-methoxyphenoxy)nicotinic acid is a chemical compound with the molecular formula and a molecular weight of approximately 324.13 g/mol. This compound features a bromine atom at the 5-position of the nicotinic acid structure, which is a derivative of pyridine. The presence of a methoxyphenoxy group at the 2-position enhances its chemical properties and potential biological activity. Its structural uniqueness contributes to various applications in medicinal chemistry and pharmacology .

- Esterification: Reacting with alcohols to form esters, which can be useful for drug formulation.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, creating new derivatives with potentially enhanced biological activities.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of substituted pyridine derivatives.

These reactions are fundamental for synthesizing analogs that may exhibit improved pharmacological properties .

- Antimicrobial Activity: Many nicotinic acid derivatives show potential as antimicrobial agents.

- Anti-inflammatory Properties: Similar compounds have been noted for their ability to modulate inflammatory responses.

- Neuroprotective Effects: Some studies suggest that nicotinic acid derivatives may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound .

The synthesis of 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid can be approached through several methods:

- Starting from Nicotinic Acid:

- Bromination at the 5-position using bromine or brominating agents.

- Reaction with 4-methoxyphenol under acidic or basic conditions to form the ether linkage.

- Alternative Synthetic Routes:

- Utilizing coupling reactions involving pre-synthesized intermediates that contain the methoxyphenoxy group.

- Employing microwave-assisted synthesis for increased efficiency and yield.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to optimize yields and purity .

5-Bromo-2-(4-methoxyphenoxy)nicotinic acid has potential applications in various fields:

- Pharmaceuticals: It may serve as a lead compound for developing new drugs targeting neurological disorders or infections due to its structural characteristics.

- Agricultural Chemistry: Potential use as a pesticide or herbicide, leveraging its biological activity against pests.

- Material Science: Exploration in creating functional materials due to its unique electronic properties.

The versatility of this compound makes it a candidate for further exploration in both medicinal and industrial applications .

Interaction studies involving 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid focus on its binding affinity to various biological targets. Preliminary studies suggest it may interact with:

- Nicotinic Acetylcholine Receptors: Given its nicotinic structure, there is potential for interaction with these receptors, influencing signaling pathways related to cognition and memory.

- Enzymatic Targets: Investigating its role as an inhibitor or modulator of specific enzymes could reveal therapeutic benefits.

Further experimental studies are needed to confirm these interactions and understand their implications in drug design .

Several compounds share structural similarities with 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-(4-chlorophenoxy)nicotinic acid | Contains chlorine instead of methoxy group | |

| 5-Bromo-nicotinic acid | Simpler structure without phenoxy substitution | |

| 5-Methoxy-nicotinic acid | Lacks bromine and phenoxy groups |

Uniqueness

The unique combination of the bromine atom and the methoxyphenoxy group distinguishes 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid from other similar compounds. This structural configuration may enhance its solubility and biological activity compared to its analogs, making it a valuable candidate for further research in medicinal chemistry .